2,5,7-Trimethyl-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,7-trimethyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(6-14)9(3)13-12/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJNXZAUUKBQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Indole 3 Carbaldehydes and Their Methylated Derivatives
Classical Formylation Reactions for Indole-3-carbaldehyde Synthesis
Direct formylation of the indole (B1671886) nucleus at the C3 position remains a cornerstone of synthetic strategies. Several classical methods have been refined and adapted for this purpose.
Vilsmeier-Haack Formylation: Mechanistic Insights and Adaptations
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgekb.eg This reaction utilizes a Vilsmeier reagent, which is a chloromethyleneiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.netnih.gov
The mechanism commences with the reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent. nih.gov The indole, acting as a nucleophile, then attacks the Vilsmeier reagent, leading to an electrophilic substitution primarily at the electron-rich C3 position. researchgate.net The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired indole-3-carbaldehyde. nih.gov This method is often favored due to its simplicity, high yields, and the high purity of the resulting product. mdpi.com The reaction conditions can be adapted for various substituted indoles, making it a versatile tool in organic synthesis. organic-chemistry.org
Reimer-Tiemann and Grignard Reactions
The Reimer-Tiemann reaction offers another pathway for the formylation of indoles. This method involves the reaction of indole with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). researchgate.netacs.org The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile, which then attacks the electron-rich indole ring, preferentially at the C3 position. nih.govresearchgate.net Subsequent hydrolysis of the intermediate yields indole-3-carbaldehyde. nih.gov
Grignard reactions can also be utilized in the synthesis of indole-3-carbaldehydes. researchgate.netacs.org This typically involves the reaction of an indolyl Grignard reagent (formed by treating indole with a suitable Grignard reagent like ethylmagnesium bromide) with a formylating agent. However, the reaction of Grignard reagents with N-alkylated indole-3-carboxaldehydes can sometimes lead to unexpected products, such as bis(indolyl)methane derivatives, instead of the expected secondary alcohol. nih.gov This abnormal reactivity is attributed to the reduced electrophilicity of the carbonyl group due to the electron-donating nature of the indole nitrogen. nih.gov
Sommelet Reaction and Analogous Formylation Pathways
The Sommelet reaction provides an alternative route for the synthesis of indole-3-carbaldehyde, particularly from gramine (B1672134) (3-(dimethylaminomethyl)indole). researchgate.netacs.org This reaction involves the treatment of gramine with hexamethylenetetramine (urotropine) in an acidic medium. The gramine serves as a precursor that, under the reaction conditions, generates an electrophilic species that is subsequently hydrolyzed to the aldehyde. A modified Sommelet reaction can also be applied to indole itself. nih.gov
Oxidation-Based Synthetic Routes to Indole-3-carbaldehydes
Oxidation-based methods provide an alternative to direct formylation, utilizing various indole precursors that are transformed into the desired aldehyde through oxidative processes.
Oxidative Transformations of Indole Precursors (e.g., Gramine, Skatole, Oximes)
The oxidation of various indole derivatives at the C3 position is a viable synthetic strategy.
Gramine: The reaction of gramine with a formulating species generated from hexamethylenetetramine (HMTA) and silica-supported ceric ammonium (B1175870) nitrate (B79036) (CAN-SiO₂) can yield indole-3-carbaldehyde in good yields. researchgate.net
Skatole (3-methylindole): Skatole can be oxidized to indole-3-carboxaldehyde (B46971). nih.govresearchgate.net One method involves using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran (B95107) and water. researchgate.net
Oximes: (E)-1H-indole-3-carbaldehyde oxime can be converted to indole-3-carbaldehyde by treatment with cupric chloride dihydrate under reflux in a mixture of acetonitrile (B52724) and water. ekb.egresearchgate.net
Metal-Catalyzed Oxidative C3 Formylation Strategies
In recent years, metal-catalyzed reactions have emerged as powerful tools for the C3 formylation of indoles, often offering milder and more environmentally friendly conditions.
An efficient iron-catalyzed C3-selective formylation of both free (N-H) and N-substituted indoles has been developed. organic-chemistry.orgresearchgate.net This method employs formaldehyde (B43269) and aqueous ammonia, with air serving as the oxidant and ferric chloride (FeCl₃) as an inexpensive and non-toxic catalyst. organic-chemistry.org The reaction proceeds in good yields with relatively short reaction times and is scalable. organic-chemistry.org
Copper-catalyzed formylation reactions have also been reported. These methods can utilize tetramethylethylenediamine (TMEDA) as the carbonyl source and molecular oxygen as a clean oxidant. acs.org
Furthermore, transition-metal-free, visible-light-promoted C3 formylation of indoles has been achieved using Rose Bengal as a catalyst. This process also uses molecular oxygen as the terminal oxidant and TMEDA as the one-carbon source through C-N bond cleavage. acs.org
Below is a table summarizing various synthetic yields for indole-3-carbaldehyde derivatives using different methodologies.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Indole | POCl₃, DMF, then NaOH(aq) | 1H-indole-3-carbaldehyde | 96 |
| 4-Methylindole | POCl₃, DMF, then Na₂CO₃(aq) | 4-Methyl-1H-indole-3-carbaldehyde | 90 |
| 6-Chloroindole | POCl₃, DMF, then Na₂CO₃(aq) | 6-Chloro-1H-indole-3-carbaldehyde | 91 |
| 6-Bromoindole | POCl₃, DMF, then Na₂CO₃(aq) | 6-Bromo-1H-indole-3-carbaldehyde | 93 |
| 6-Methylindole | POCl₃, DMF, then Na₂CO₃(aq) | 6-Methyl-1H-indole-3-carbaldehyde | 89 |
| (E)-1H-indole-3-carbaldehyde oxime | CuCl₂·2H₂O, CH₃CN/H₂O (4:1), reflux | 1H-indole-3-carbaldehyde | 88 |
| Gramine | HMTA, CAN-SiO₂ | 1H-indole-3-carbaldehyde | 81 |
Green Chemistry and Sustainable Approaches in Indole-3-carbaldehyde Synthesis
In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes for indole-3-carbaldehydes, aiming to reduce environmental impact through milder reaction conditions, less hazardous reagents, and improved atom economy.
Multicomponent Reactions (MCRs) Featuring Indole-3-carbaldehydes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are a cornerstone of green chemistry. rsc.org Indole-3-carbaldehydes are versatile substrates in MCRs, leading to the efficient construction of complex heterocyclic scaffolds. bohrium.comrsc.org
One notable example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component process involving an aldehyde (like indole-3-carbaldehyde), an isocyanide, and an aminoazine. bohrium.comnih.gov This reaction and its extended variations can generate diverse and complex polyheterocyclic structures in a one-pot operation. bohrium.comnih.gov These MCRs often proceed under mild conditions and can lead to the discovery of novel reaction pathways, producing fused, linked, or bridged heterocyclic systems. bohrium.comnih.gov The indole aldehyde's participation can trigger subsequent domino processes, further enhancing molecular complexity from simple starting materials. bohrium.comnih.gov
Another application involves the three-component reaction of indoles, aldehydes, and other nucleophiles to synthesize various derivatives. For instance, the reaction of N-methyl indole, aromatic aldehydes, and Meldrum's acid can produce indole-3-propanamide derivatives, catalyzed by a choline (B1196258) chloride/urea ionic liquid. rsc.org These methods highlight the power of MCRs to build intricate molecular architectures efficiently and sustainably.
Boron-Catalyzed C-H Formylation Using Alkyl Orthoesters
Direct C-H formylation is an atom-economical method for synthesizing aryl carbaldehydes. A recently developed sustainable approach utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst for the C-H formylation of indoles with alkyl orthoesters, such as trimethyl orthoformate (TMOF), serving as the formyl source. nih.govacs.orgresearcher.life
This method offers several green chemistry advantages:
Operational Simplicity : The procedure is straightforward and easy to perform. nih.gov
Mild Conditions : The reaction proceeds efficiently at ambient temperatures. nih.gov
Efficiency : It features short reaction times, typically ranging from 1 to 5 minutes. nih.gov
Scalability : The protocol is suitable for large-scale synthesis. nih.gov
Atom Economy : It utilizes inexpensive and readily available reagents under neat (solvent-free) conditions. nih.gov
This boron-catalyzed protocol demonstrates high versatility, enabling the rapid and efficient synthesis of a broad spectrum of C-formylindoles, including derivatives formylated at the C3, C2, C6, and C7 positions. acs.orgresearcher.life The formyl group is a versatile functional group in organic synthesis, acting as a precursor for various transformations and as a directing group in C-H bond activation processes. acs.org
Regioselective Synthesis of Substituted Indole-3-carbaldehydes
The regioselective introduction of a formyl group onto a substituted indole nucleus is crucial for the synthesis of specific isomers. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.orgwikipedia.org It typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comorgsyn.org This reaction is renowned for its simplicity, high purity of the product, and nearly quantitative yields for the synthesis of indole-3-carbaldehyde. ekb.egchemicalbook.com
Synthetic Routes to Polymethylated Indole-3-carbaldehydes
The synthesis of specific polymethylated indole-3-carbaldehydes often relies on the formylation of a pre-synthesized, appropriately substituted indole ring. The Fischer indole synthesis is a common preliminary step to create the required methylated indole precursors. rsc.org
A general and effective method for synthesizing various substituted indole-3-carbaldehydes, including methylated derivatives, involves a one-pot cyclization and formylation reaction starting from substituted anilines. google.com For example, the synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde can be achieved by reacting 2,3,5-trimethylaniline (B1602042) with a prepared Vilsmeier reagent. google.com The reaction proceeds by dropwise addition of the Vilsmeier reagent to the aniline (B41778) in DMF at 0 °C, followed by stirring at room temperature and subsequent heating to around 85 °C for several hours. The product is then precipitated by adding a saturated sodium carbonate solution. google.com This one-pot method is advantageous as it simplifies the process by reducing the need for intermediate separation and purification, uses mild reaction conditions, and is suitable for large-scale production. google.com
Using this Vilsmeier-Haack based approach, various polymethylated indole-3-carbaldehydes can be synthesized from corresponding trimethylanilines. The table below summarizes the synthesis of several target compounds.
| Product Name | Starting Material (Aniline) | Reported Yield |
|---|---|---|
| 2,5,7-Trimethyl-1H-indole-3-carbaldehyde | 2,3,5,6-Tetramethylaniline | Data not specifically found in search results |
| 2,4,6-Trimethyl-1H-indole-3-carbaldehyde | 2,3,5-Trimethylaniline | 85% google.com |
| 1,2,5-Trimethyl-1H-indole-3-carbaldehyde | N,2,4-Trimethylaniline | Data not specifically found in search results |
| 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | N,2,5-Trimethylaniline | Data not specifically found in search results |
The synthesis of 2,4,6-trimethyl-1H-indole-3-carbaldehyde is explicitly detailed in patent literature, achieving a high yield of 85%. google.com While the specific synthetic routes and yields for 2,5,7-trimethyl-, 1,2,5-trimethyl-, and 1,2,6-trimethyl-1H-indole-3-carbaldehyde were not detailed with precise yields in the provided search results, their synthesis would logically follow a similar Vilsmeier-Haack formylation of the corresponding N-methylated or ring-methylated indole precursors.
Chemical Reactivity and Derivatization Strategies of Indole 3 Carbaldehydes
Transformations Involving the C3-Formyl Group
The aldehyde functionality at the C3 position is a hub for diverse chemical reactions, allowing for the extension of the molecule's carbon skeleton and the introduction of new functional groups.
Condensation Reactions: Formation of Schiff Bases and Semicarbazone Analogues
The carbonyl group of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases. researchgate.net This reaction is fundamental in the synthesis of various derivatives. For instance, reaction with hydroxylamine (B1172632) hydrochloride yields aldoxime derivatives. mdpi.com
Similarly, condensation with semicarbazide (B1199961) or its analogues produces semicarbazones. sathyabama.ac.in These reactions are typically carried out by refluxing the indole-3-carbaldehyde derivative with the appropriate semicarbazide in an alcoholic solvent, often with a catalytic amount of acid. scilit.comcsic.esaku.edu.tr Semicarbazones are of significant interest due to their crystalline nature, which aids in the purification and characterization of carbonyl compounds. sathyabama.ac.inijcce.ac.ir The general procedure involves adding the indole-3-carboxaldehyde (B46971) derivative to a solution of semicarbazide hydrochloride and a base like sodium acetate (B1210297). csic.es
| Reactant | Product Type | Typical Conditions |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime (Schiff Base) | Ethanol, NaOH, 0-27 °C mdpi.com |
| Semicarbazide (NH₂CONHNH₂) | Semicarbazone | Methanol/Water, Sodium Acetate, Reflux csic.es |
| Thiosemicarbazide (NH₂CSNHNH₂) | Thiosemicarbazone | Ethanol, Acetic Acid (catalyst) aku.edu.tr |
Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions
The Knoevenagel condensation is a powerful tool for forming new carbon-carbon bonds at the C3 position of the indole (B1671886) ring. This reaction involves the aldehyde group of this compound reacting with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638). sigmaaldrich.comacgpubs.org Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile (B47326), diethyl malonate, or nitromethane). acgpubs.orgwikipedia.org
The reaction proceeds via a nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde's carbonyl carbon, followed by dehydration to yield a new α,β-unsaturated derivative. sigmaaldrich.comwikipedia.org This strategy is widely used to synthesize a variety of 3-substituted indole derivatives with extended conjugation. acgpubs.orgacgpubs.org For example, the reaction of indole-3-carboxaldehyde with malononitrile in the presence of piperidine and acetic acid yields the corresponding olefinic α-β unsaturated indole derivative. acgpubs.org
| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') | Resulting Product Structure |
|---|---|---|
| Malononitrile | -CN, -CN | 2-(1H-indol-3-ylmethylene)malononitrile |
| Diethyl malonate | -COOEt, -COOEt | Diethyl 2-(1H-indol-3-ylmethylene)malonate |
| Nitromethane | -NO₂, -H | 3-(2-Nitrovinyl)-1H-indole |
| Ethyl nitroacetate | -NO₂, -COOEt | Ethyl 2-nitro-3-(1H-indol-3-yl)acrylate |
Nucleophilic Addition and Aldehyde Derivatization
The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, a fundamental step that initiates many of its transformations, including the condensation reactions mentioned above. Beyond these, the aldehyde can undergo various other derivatizations.
Reduction of the aldehyde group to a primary alcohol (indole-3-methanol derivative) can be achieved using standard reducing agents like sodium borohydride. Conversely, oxidation can convert the aldehyde to a carboxylic acid (indole-3-carboxylic acid derivative). These transformations provide access to different classes of C3-substituted indoles.
Modifications at the Indole Nitrogen (N1 Position)
The N-H proton of the indole ring is acidic and can be removed by a base, allowing for functionalization at the N1 position. This is a key strategy for modifying the molecule's properties and for installing protecting groups during multi-step syntheses.
N-Alkylation and N-Acylation Reactions
N-alkylation of the indole ring is a common modification. psu.edu This reaction is typically performed by treating the indole-3-carbaldehyde with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkylating agent like methyl iodide or benzyl (B1604629) chloride. mdpi.compsu.edu The reaction is often carried out in polar aprotic solvents like DMF or acetonitrile (B52724) under reflux conditions. mdpi.com
N-acylation introduces an acyl group to the indole nitrogen, which can alter the electronic properties of the indole ring. beilstein-journals.org This transformation can be achieved using acylating agents such as acetyl chloride or other acyl halides in the presence of a base. acgpubs.orgderpharmachemica.com Thioesters have also been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles in the presence of a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org
| Reaction Type | Reagent | Base | Solvent | Reference |
|---|---|---|---|---|
| N-Alkylation (Methylation) | Methyl iodide (CH₃I) | K₂CO₃ | Acetonitrile/DMF | mdpi.com |
| N-Alkylation (Benzylation) | Benzyl chloride (BnCl) | K₂CO₃ | Acetonitrile/DMF | mdpi.com |
| N-Acylation (Acetylation) | Acetyl chloride (AcCl) | Triethylamine | - | acgpubs.orgderpharmachemica.com |
| N-Acylation | Thioesters (e.g., S-methyl butanethioate) | Cs₂CO₃ | Xylene | beilstein-journals.org |
Strategies for N-Protection and Subsequent Deprotection
In complex synthetic sequences, the indole N-H can interfere with reactions at other sites. Therefore, it is often necessary to "protect" the nitrogen with a group that is stable under certain reaction conditions but can be removed later. mdpi.org
Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and pivaloyl groups. For example, the pivaloyl group can be introduced using pivaloyl chloride and a base. A key advantage of this strategy is the ability to unmask the N-H group when desired. Deprotection of a pivaloyl group can be achieved efficiently using bases like lithium diisopropylamide (LDA). mdpi.org The 2-phenylsulfonylethyl group has also been explored as a useful alkyl protecting group for the indole nitrogen, which can be readily removed under basic conditions. researchgate.net The choice of protecting group is crucial and depends on its stability towards the reagents used in subsequent synthetic steps and the conditions required for its eventual removal.
Electrophilic Aromatic Substitution and C-H Functionalization on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity and regioselectivity of these reactions are heavily influenced by the substituents present on the ring. In the case of this compound, the formyl group at the C3 position and the methyl groups at the C2, C5, and C7 positions dictate the outcome of functionalization reactions. The C3-carbaldehyde is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic attack, while the methyl groups are electron-donating and thus activating.
The functionalization of the indole core can be directed to specific positions based on the electronic and steric properties of the existing substituents. The C3-formyl group, being electron-withdrawing, generally directs electrophilic aromatic substitution to the benzenoid ring (C4, C5, C6, C7). However, in the context of modern C-H functionalization, this group can act as a directing group to facilitate reactions at adjacent positions.
For this compound, the available positions for further substitution on the aromatic nucleus are C4 and C6.
Electronic Effects : The methyl groups at C5 and C7 are electron-donating, activating the benzene (B151609) ring towards electrophilic substitution. The C5-methyl group strongly activates the C4 and C6 positions. The C7-methyl group further activates the C6 position.
Steric Effects : The C7-methyl group poses significant steric hindrance at the C6 position, potentially making the C4 position the more favored site for substitution. Reactions are known to be sensitive to steric hindrance at the 5-position, which could also influence reactivity at the adjacent C4 and C6 sites. nih.govacs.org
Directing Group Effects : In transition metal-catalyzed reactions, the C3-carbaldehyde can act as a directing group, forming a metallacycle intermediate that favors functionalization at the C2 or C4 positions. nih.govnih.gov
Given these factors, functionalization of the C4 position is the most likely outcome for this compound. The C4 position is electronically activated by the C5-methyl group and is less sterically hindered than the C6 position.
Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of indoles in an atom- and step-economical manner. nih.govbohrium.com Catalysts based on palladium, rhodium, copper, and cobalt are commonly employed to forge new carbon-carbon and carbon-heteroatom bonds. bohrium.combohrium.comnih.govrsc.org
In the context of indole-3-carbaldehydes, the formyl group at C3 can serve as a directing group to control the regioselectivity of C-H functionalization. nih.gov This directing ability can favor either C2 or C4 functionalization, depending on the specific reaction conditions and the metal catalyst used.
Palladium-Catalyzed C4-Arylation : Palladium (II) catalysts have been successfully used for the C-H arylation of free (NH) indoles bearing a C3-formyl directing group. nih.govacs.org This process typically leads to the formation of C4-arylated indoles. nih.govacs.org For this compound, this methodology would be expected to yield the corresponding C4-arylated product, although steric hindrance from the C5-methyl group could impact reaction efficiency. nih.gov
Palladium-Catalyzed C2-Thioarylation : The aldehyde group at the C3-position can also direct regioselective C2-H thioarylation using a palladium catalyst. nih.govbohrium.com This demonstrates the versatility of the formyl group in directing functionalization to different positions on the indole ring.
Rhodium-Catalyzed Annulation : Rhodium catalysts are often used for C-H activation/annulation reactions. While specific examples with this compound are not documented, the general principle involves the C3-aldehyde directing the catalyst to the C4-H bond, followed by annulation with a coupling partner like an alkyne or alkene to construct a new ring fused to the indole core.
The application of these transition metal-catalyzed processes to this compound would provide a direct route to novel and complex derivatives, functionalized at either the C2 or C4 position, depending on the chosen catalytic system.
Synthesis of Diverse Heterocyclic Systems Utilizing Indole-3-carbaldehyde Scaffolds
The aldehyde functionality of this compound is a versatile chemical handle for the construction of more complex heterocyclic systems. Through condensation and cycloaddition reactions, the indole scaffold can be fused or appended to various other heterocycles, leading to compounds with potential biological activities.
The synthesis of pyrimidine (B1678525) and triazole rings often involves the reaction of a carbonyl compound with appropriate binucleophilic reagents or through cycloaddition pathways.
Pyrimidine Synthesis : Pyrimidine rings can be constructed by condensing a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328). bu.edu.eg The indole-3-carbaldehyde can be used as a starting material to generate the necessary precursor. For example, a Claisen-Schmidt condensation with a ketone can yield an α,β-unsaturated ketone (an indole-chalcone). This intermediate can then react with a suitable N-C-N fragment source, such as guanidine hydrochloride, to form an aminopyrimidine ring attached to the indole core. richmond.edu
Triazole Synthesis : The most common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. mdpi.comnih.gov To utilize this compound in this context, the aldehyde group would first need to be converted into either an alkyne or an azide. For instance, the aldehyde can be converted to a terminal alkyne via the Corey-Fuchs reaction. This indole-alkyne can then be reacted with various organic azides in a copper(I)-catalyzed "click" reaction to yield 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org
The following table provides illustrative examples of pyrimidine and triazole synthesis starting from indole-3-carbaldehyde derivatives.
| Starting Indole Derivative | Reagents | Resulting Heterocycle | Reference |
| 1H-Indole-3-carbaldehyde | 1. Acetophenone, NaOH2. Guanidine hydrochloride, NaOEt | 2-Amino-4-phenyl-6-(1H-indol-3-yl)pyrimidine | richmond.edu |
| 1H-Indole-3-carbaldehyde | 1. (Triphenylphosphoranylidene)acetaldehyde2. Hydrazine (B178648) hydrate3. Phenyl isothiocyanate | 5-(1H-Indol-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate for further heterocycle synthesis) | umich.edu |
| N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide | N-phenylacetamide azide derivative | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivative | mdpi.com |
The aldehyde group is also a key precursor for the synthesis of five-membered heterocycles like thiazoles and pyrazolones.
Thiazole (B1198619) Synthesis : The Hantzsch thiazole synthesis is a classical method involving the reaction of an α-halocarbonyl compound with a thioamide. bepls.comresearchgate.net To apply this to this compound, the aldehyde could first be α-halogenated. The resulting 2-halo-indole-3-carbaldehyde can then be reacted with a thioamide (e.g., thiourea) to directly form an aminothiazole ring appended to the indole C3 position. nih.gov
Pyrazolone (B3327878) Synthesis : The Knorr synthesis of pyrazolones involves the condensation of a β-ketoester with a hydrazine derivative. nih.gov this compound can be elaborated into a suitable β-ketoester. For example, a condensation with ethyl acetate under basic conditions could form an indole-substituted ethyl acetoacetate (B1235776) analogue. Subsequent reaction of this intermediate with hydrazines (e.g., phenylhydrazine) would lead to the formation of a pyrazolone ring. orientjchem.orgresearchgate.net
The following table presents representative examples of thiazole and pyrazolone synthesis starting from indole-based precursors.
| Starting Indole Derivative | Reagents | Resulting Heterocycle | Reference |
| 1-(4-acetyl-phenyl)-pyrrole-2,5-dione | Thiourea, Iodine | 2-Amino-4-(substituted phenyl)-thiazole | nih.gov |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminopyrimidothiazolo[4,5-b]quinoxalin-4-one | Pyrimidothiazolo[4,5-b]quinoxaline derivative | researchgate.net |
| Ethyl acetoacetate | Phenyl hydrazine, Substituted benzaldehydes | 4-(Substituted benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | researchgate.net |
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H NMR and ¹³C NMR Analysis
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the primary methods for initial structural assessment. In a hypothetical ¹H NMR spectrum of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, distinct signals would be expected for the aldehyde proton (CHO), the aromatic protons on the indole (B1671886) ring, the N-H proton, and the three methyl (CH₃) groups. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. For instance, the aldehyde proton would appear significantly downfield due to the deshielding effect of the adjacent carbonyl group. The integration of these signals would correspond to the number of protons giving rise to each peak, and spin-spin coupling patterns (splitting) would reveal adjacent non-equivalent protons.
Similarly, the ¹³C NMR spectrum would display separate peaks for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons of the indole core, and the methyl group carbons would provide critical information for confirming the carbon skeleton of the compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Atom | Predicted Chemical Shift (δ) Range (ppm) |
|---|---|---|
| Aldehyde | ¹H | 9.5 - 10.5 |
| Aldehyde | ¹³C | 180 - 190 |
| Aromatic/Indole | ¹H | 6.5 - 8.5 |
| Aromatic/Indole | ¹³C | 110 - 140 |
| N-H (Indole) | ¹H | 8.0 - 12.0 (often broad) |
| Methyl | ¹H | 2.0 - 2.5 |
Note: These are generalized predicted ranges. Actual values depend on the solvent and specific electronic effects within the molecule.
Applications of Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)
Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the aromatic protons on the benzene (B151609) portion of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would definitively assign each proton signal to its corresponding carbon atom in the molecule's backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This would help to confirm the substitution pattern, for instance, by showing a spatial correlation between the C-2 methyl protons and the aldehyde proton at C-3.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₂H₁₃NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) could determine the elemental composition with high accuracy.
Under electron ionization (EI), the molecule would fragment in a predictable manner. Common fragmentation pathways for indole aldehydes include the loss of a hydrogen radical ([M-1]⁺) or the loss of the formyl group ([M-29]⁺, loss of CHO). The presence of the stable indole ring would likely result in a prominent molecular ion peak.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Indole N-H | N-H stretch | 3200 - 3500 (broad) |
| Aldehyde C-H | C-H stretch | 2800 - 2900 and 2700 - 2800 |
| Carbonyl | C=O stretch | 1650 - 1700 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Advanced Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC-MS)
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a sample. A pure sample of this compound would ideally show a single sharp peak in the chromatogram under specific conditions (e.g., column type, mobile phase, flow rate). The retention time of this peak is a characteristic property of the compound under those conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique allows for the confirmation of the molecular weight of the compound corresponding to the HPLC peak, providing a high degree of confidence in its identity and purity.
X-ray Crystallography for Solid-State Structural Confirmation
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would confirm the planarity of the indole ring system and provide exact measurements for the entire molecular geometry, offering unambiguous proof of its structure.
Computational Chemistry and Theoretical Investigations of Indole 3 Carbaldehyde Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and conformational landscape of indole (B1671886) derivatives. By approximating the electron density of a molecule, DFT calculations can accurately predict geometries, energies, and various electronic properties.
Molecular Geometry and Conformation: DFT calculations, commonly using the B3LYP functional with basis sets like 6-311++G(d,p) or cc-pVTZ, are employed to determine the optimized molecular structure of indole-3-carbaldehyde and its derivatives. nih.govresearchgate.net These calculations consistently show that the indole ring system is nearly planar. nih.gov For the parent 1H-indole-3-carbaldehyde, the dihedral angle between the benzene (B151609) and pyrrole (B145914) rings is minimal, calculated to be around 3.98°. nih.gov The carbaldehyde group is generally found to be coplanar with the indole ring, which allows for maximum conjugation. nih.gov
For substituted systems like 1-(arylsulfonyl)indole-3-carbaldehyde, DFT studies have been instrumental in analyzing conformational isomerism. nih.gov These studies investigate the rotation around key bonds, such as the S-N bond. Calculations have shown that the energy barrier for rotation between conformers is relatively low, typically in the range of 2.5–5.5 kcal/mol, explaining why distinct conformers may be observed in the solid state but are often averaged in solution at room temperature. nih.gov The presence of methyl groups at the 2, 5, and 7 positions of the indole core in 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is expected to influence the conformational preferences and rotational barriers, a hypothesis that can be precisely quantified through DFT modeling.
| Parameter | 1H-Indole-3-carbaldehyde (Calculated) | 1H-Indole-3-carbaldehyde (Experimental) |
| C1-O1 Bond Length (Å) | 1.218 | Data Not Available |
| C1-C2 Bond Length (Å) | 1.422 | Data Not Available |
| C2-C3 Bond Length (Å) | 1.372 | Data Not Available |
| Benzene-Pyrrole Dihedral Angle (°) | ~3.98 | Data Not Available |
Table 1: Comparison of selected calculated and experimental geometric parameters for 1H-indole-3-carbaldehyde. nih.gov
Electronic Properties: The electronic nature of indole-3-carbaldehyde systems is extensively studied using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more polarizable and more reactive. For instance, in a study of 4-nitro-1H-indole-carboxaldehyde, the HOMO-LUMO gap was calculated to understand its electronic behavior and reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand charge delocalization and intramolecular interactions. nih.gov For 1-(phenylsulfonyl)indole (B187392) derivatives, NBO analysis revealed that nN→σ*S-C hyperconjugative effects contribute to the stabilization of the S-N bond. nih.gov Such analyses provide deep insights into the electron distribution and bonding characteristics that govern the molecule's structure and reactivity.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 |
| 2-chloro-7-methylquinoline-3-carbaldehyde (trans) | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.75 |
| 2-chloro-7-methylquinoline-3-carbaldehyde (cis) | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.84 |
Table 2: Representative HOMO-LUMO energy data from DFT calculations on related heterocyclic aldehydes. irjweb.comdergipark.org.tr These values illustrate the typical range for such systems and provide a basis for estimating the electronic properties of this compound.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing detailed energy profiles and transition state geometries that are difficult to determine experimentally. For reactions involving the indole nucleus, DFT calculations have been used to map out potential energy surfaces and clarify mechanistic ambiguities.
Studies on the rearrangements of indole-based onium-ylides have utilized DFT to understand the factors controlling regioselectivity. youtube.com Computational models can predict whether a reaction will favor a nih.govnih.gov- or a nih.govresearchgate.net-rearrangement pathway by calculating the energy barriers for each competing transition state. These theoretical findings have been shown to be consistent with experimental outcomes, demonstrating the predictive power of computational chemistry in reaction design. youtube.com
Similarly, the mechanism for the Julia-Kocienski olefination reaction involving indole-3-carbaldehyde has been proposed and can be investigated using computational methods to validate the sequence of elementary steps. researchgate.net Furthermore, computational studies have been applied to understand the mechanistic duality in reactions like the indolyl 1,3-heteroatom transposition, revealing that multiple mechanistic pathways can operate simultaneously. rsc.org By calculating the energy profiles for each pathway, researchers can determine their relative contributions and how they are influenced by the electronic properties of the substrate. Such detailed mechanistic understanding is crucial for optimizing reaction conditions and extending the synthetic utility of indole-3-carbaldehyde derivatives.
In Silico Prediction of Reactivity and Selectivity in Chemical Transformations
In silico methods are increasingly used to predict the reactivity and selectivity of molecules, guiding synthetic efforts and drug discovery processes. These predictions are often based on quantum chemical calculations that reveal the electronic and steric factors governing a molecule's behavior.
Reactivity Descriptors: The electronic properties calculated via DFT, such as the HOMO and LUMO energies, serve as powerful reactivity descriptors. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The distribution of these frontier orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For indole-3-carbaldehyde systems, the MEP surface clearly identifies the carbonyl oxygen as a site of high negative potential and the carbonyl carbon and N-H proton as sites of positive potential, correctly predicting their roles in chemical reactions. researchgate.net Fukui function analysis further refines these predictions by quantifying the change in electron density at each atomic site upon the addition or removal of an electron, pinpointing the most reactive centers. nih.gov
Predicting Biological Interactions: In the context of medicinal chemistry, in silico molecular docking is a key technique for predicting how a molecule like an indole-3-carbaldehyde derivative might interact with a biological target, such as an enzyme active site. researchgate.netmdpi.com These simulations model the binding of a ligand to a receptor, calculating a binding score that estimates the strength of the interaction. Such studies have been performed on N-substituted indole-3-carbaldehyde oximes to investigate their potential as urease inhibitors. researchgate.netmdpi.com The results help to rationalize observed biological activity and guide the design of new derivatives with improved potency and selectivity, demonstrating a direct application of computational prediction in functional molecular design.
Structure Reactivity Relationships Srr in Substituted Indole 3 Carbaldehydes
Influence of Substituents on the Reactivity of the C3-Formyl Group
The C3-formyl group is a key functional handle in indole-3-carbaldehydes, participating in reactions typical of aromatic aldehydes, such as oxidations, reductions, and condensation reactions. The electrophilicity of the formyl carbon is critical to its reactivity towards nucleophiles. This electrophilicity is directly modulated by substituents on the indole (B1671886) ring system.
Electron-donating groups (EDGs) , such as alkyl (e.g., methyl) and alkoxy groups, increase the electron density of the indole ring through inductive and resonance effects. This surplus electron density is partially delocalized onto the C3-formyl group, which reduces the partial positive charge on the carbonyl carbon. Consequently, the formyl group becomes less electrophilic and thus less reactive toward nucleophilic attack.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, have the opposite effect. They decrease the electron density of the indole ring, which in turn withdraws electron density from the C3-formyl group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
This relationship can be summarized in the following table:
| Substituent on Indole Ring | Electronic Effect | Effect on C3-Formyl Carbon | Predicted Reactivity toward Nucleophiles |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Withdrawing | Increased Electrophilicity | High |
| -Cl (Chloro) | Weakly Withdrawing (Inductive) | Slightly Increased Electrophilicity | Moderate-High |
| -H (Unsubstituted) | Neutral | Baseline Electrophilicity | Moderate |
| -CH₃ (Methyl) | Donating | Decreased Electrophilicity | Low-Moderate |
| -OCH₃ (Methoxy) | Strongly Donating (Resonance) | Significantly Decreased Electrophilicity | Low |
For 2,5,7-trimethyl-1H-indole-3-carbaldehyde, the presence of three electron-donating methyl groups collectively reduces the reactivity of the C3-formyl group compared to the unsubstituted parent compound.
Electronic and Steric Effects of Methyl Groups at Positions 2, 5, and 7 on Indole Core Reactivity
In this compound, the three methyl groups significantly modify the reactivity of the indole core itself, which is inherently electron-rich and prone to electrophilic substitution, primarily at the C3 position.
Electronic Effects: The methyl groups at positions C2, C5, and C7 are all electron-donating via an inductive effect. This cumulative effect substantially increases the electron density of the entire indole ring system. Methoxy-activated indoles, which are also electron-rich, demonstrate this enhanced reactivity. chim.it This heightened electron density makes the molecule a more potent nucleophile compared to unsubstituted indole. While the primary site for electrophilic attack on indole is C3, the presence of the formyl group at this position directs further electrophilic substitutions to other positions on the ring, often the C4 or C6 positions. The increased nucleophilicity of the trimethyl-substituted ring would facilitate such reactions.
Steric Effects: The placement of methyl groups at C2 and C7 introduces significant steric hindrance that can direct or impede reactions.
C2-Methyl Group: The methyl group at the C2 position provides steric bulk adjacent to both the N1 and C3 positions. This can hinder the approach of reagents to the N-H bond and the C3-formyl group. Studies on substituted indoles have shown that methyl groups on the pyrrole (B145914) ring can increase spatial requirements, which can weaken certain catalytic interactions. mdpi.comresearchgate.netnih.gov
C7-Methyl Group: The methyl group at the C7 position sterically shields the N1 position from the other side. This steric congestion around the N1 position can make N-alkylation or N-acylation reactions more challenging compared to indoles with less hindered N1 sites. nih.govacs.org It also influences the reactivity of the adjacent C6 position.
A summary of these effects is presented below:
| Methyl Group Position | Primary Electronic Effect | Primary Steric Effect |
|---|---|---|
| C2 | Increases ring electron density | Hinders approach to N1 and C3 sites |
| C5 | Increases ring electron density | Minimal steric impact on the pyrrole ring |
| C7 | Increases ring electron density | Hinders approach to the N1 site |
Impact of N1-Substituents on the Overall Chemical Behavior and Stability of the Indole System
While this compound is an N-H indole, considering the hypothetical impact of an N1-substituent is crucial for understanding its chemical potential. The lone pair of electrons on the indole nitrogen is integral to the aromaticity of the ring system. The nature of the group attached to this nitrogen can therefore significantly alter the molecule's properties.
N-Alkyl Groups: Substituting the N-H with an alkyl group (e.g., N-methyl) has a relatively small electronic effect but can introduce further steric hindrance around the C2 and C7 positions. N-alkylation can also enhance the donor properties of the indole ring in the formation of certain chromophores. nih.gov
N-Acyl or N-Sulfonyl Groups: Attaching an electron-withdrawing group like an acetyl (-COCH₃) or tosyl (-SO₂C₇H₇) group to the N1 position has a dramatic effect. These groups withdraw electron density from the indole ring, making it significantly less nucleophilic and deactivating it towards electrophilic aromatic substitution. This N-protection strategy is often employed to prevent side reactions or to direct lithiation to the C2 position.
N-H (Unprotected): The presence of the N-H bond is significant. It is weakly acidic and can be deprotonated by a strong base. Furthermore, in certain palladium-catalyzed reactions, the N-H group can act as a directing group, facilitating C-H activation at the C2 or C7 positions. nih.gov The absence of an N1-substituent is a prerequisite for these specific transformations.
The general effects of N1-substituents are outlined in the table below:
| N1-Substituent Type | Effect on Ring Nucleophilicity | Effect on N-H Reactivity | Overall Impact |
|---|---|---|---|
| -H (unsubstituted) | Baseline | Available for deprotonation/directing group | Enables N-H specific reactions |
| -Alkyl (e.g., -CH₃) | Slightly Increased | Absent | Increases steric hindrance, slight electronic change |
| -Acyl (e.g., -COCH₃) | Significantly Decreased | Absent | Deactivates the ring towards electrophiles |
| -Sulfonyl (e.g., -Tosyl) | Significantly Decreased | Absent | Strongly deactivates the ring, facilitates C2-lithiation |
Applications of Indole 3 Carbaldehyde Derivatives in Synthetic Organic Chemistry
Role as Versatile Precursors for Complex Heterocyclic Compound Synthesis
Indole-3-carbaldehyde derivatives are fundamental building blocks for creating diverse heterocyclic systems. researchgate.netekb.eg Their aldehyde functionality readily participates in condensation and cyclization reactions to form more complex, fused-ring structures. The inherent reactivity of the indole (B1671886) nucleus, combined with the aldehyde group, allows for the construction of a multitude of heterocyclic scaffolds. ekb.egresearchgate.net
Key reaction pathways involving indole-3-carbaldehydes include:
Condensation Reactions: They react with compounds containing active methylene (B1212753) groups or primary amines to form Schiff bases and other intermediates, which can be cyclized to yield heterocycles like benzodiazepines and quinazolinones. derpharmachemica.com
Multicomponent Reactions: These derivatives are effective substrates in one-pot multicomponent reactions, enabling the efficient assembly of complex molecules like tetrahydrocarbolines from simpler precursors. nih.gov
Henry Reactions: Condensation with nitroalkanes, such as nitromethane, yields nitrovinyl indoles, which are versatile intermediates for further synthetic transformations. wikipedia.org
These reactions underscore the role of indole-3-carbaldehydes as key starting materials for generating a broad chemical space of heterocyclic compounds. researchgate.net
Intermediates in the Total Synthesis of Indole Alkaloid Scaffolds
Indole alkaloids constitute a large and structurally diverse class of natural products, many of which possess significant pharmacological properties. nih.gov Indole-3-carbaldehyde and its substituted analogues are crucial intermediates in the laboratory synthesis of these complex molecules. researchgate.netekb.egresearchgate.net They provide the core indole structure and a reactive handle for elaborating the intricate frameworks characteristic of these natural products.
Notable examples of indole alkaloids and related bioactive compounds synthesized from indole-3-carbaldehyde precursors include:
Aplysinopin
Camalexin
Coscinamides
Isocryptolepine
Chondramide A ekb.egchemicalbook.com
The synthesis of these compounds often involves the initial modification of the indole-3-carbaldehyde scaffold, followed by a series of reactions to build the final alkaloid structure. chemicalbook.com This highlights the strategic importance of these aldehydes as foundational elements in the total synthesis of medicinally relevant indole alkaloids. researchgate.netnih.gov
Table 1: Examples of Bioactive Compounds Derived from Indole-3-carbaldehyde Precursors This table is interactive. You can sort and filter the data.
| Compound Class | Specific Compound | Reported Biological Activity |
|---|---|---|
| Alkaloid | Aplysinopin | Monoamine oxidase inhibitor |
| Phytoalexin | Camalexin | Antitumor |
| Alkaloid | Coscinamide A/B | Antitumor |
| Alkaloid | Isocryptolepine | Anti-plasmodial |
| Depsipeptide | Chondramide A | Antiviral |
| Phytoalexin | Brassinin | Antimicrobial |
| Alkaloid | Cryptosanguinolentine | DNA replication inhibitor |
| Mycotoxin | α,β-Cyclopiazonic acid | Muscle relaxant |
Data sourced from multiple studies. ekb.egchemicalbook.com
Development of Chemical Probes and Analytical Reagents (e.g., Colorimetric Detection Assays)
While specific examples detailing the use of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde as a chemical probe were not found, the general structure of indole-3-carbaldehyde derivatives lends itself to such applications. The indole ring is a known fluorophore, and modifications to its structure through reactions at the aldehyde position can lead to changes in its photophysical properties.
Derivatives of indole-3-carbaldehyde, such as Schiff bases, can be designed to interact with specific analytes (e.g., metal ions, anions, or biomolecules). This interaction can trigger a detectable response, such as a change in color (colorimetric assay) or fluorescence intensity (fluorometric assay). For instance, the synthesis of novel indole-3-carboxaldehyde (B46971) analogues has been explored for applications like antioxidant activity screening, which relies on assays like the DPPH free radical scavenging test. derpharmachemica.com This suggests a potential, though not explicitly documented, role for these compounds in the development of new analytical reagents.
Contribution to the Synthesis of Advanced Chemical Building Blocks for Material Science
Information regarding the specific contribution of this compound to material science is limited in the available literature. However, related compounds have been noted for their potential in this field. For example, 1,2,6-Trimethyl-1H-indole-3-carbaldehyde is reportedly used by researchers in the development of novel materials, including those for organic light-emitting diodes (OLEDs) and other electronic applications. chemimpex.com
The indole nucleus is an electron-rich aromatic system, a feature that is often desirable in materials designed for organic electronics. The ability to functionalize the indole at various positions allows for the tuning of its electronic properties. Therefore, it is plausible that derivatives like this compound could serve as building blocks for creating new organic semiconductors or other functional materials, although specific research in this area has yet to be widely published.
Future Research Directions and Emerging Trends
Expansion of Multicomponent Reaction Scope for Complex Molecular Scaffolds
Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. Indole-3-carbaldehydes are excellent substrates for MCRs, and future research will undoubtedly explore the utility of 2,5,7-trimethyl-1H-indole-3-carbaldehyde in this context. The electron-donating methyl groups are expected to enhance the reactivity of the indole (B1671886) nucleus, potentially leading to the efficient synthesis of novel heterocyclic systems.
The development of new MCRs involving this compound could lead to libraries of compounds with diverse and potentially bioactive structures. For example, reactions with amines, ketones, and other components could yield complex fused-ring systems or highly substituted indolyl derivatives. The steric hindrance provided by the methyl groups at the 2 and 7 positions may also be exploited to achieve unique diastereoselectivity in certain MCRs.
Advancements in Sustainable and Green Chemistry Approaches for Indole-3-carbaldehyde Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely prioritize the development of more environmentally benign methodologies. This includes the use of greener solvents, such as water or ionic liquids, and the development of reusable catalysts to minimize waste.
Nanocatalysts, with their high surface area and reactivity, offer a promising avenue for developing sustainable transformations of indole derivatives. The use of microwave or ultrasonic irradiation to accelerate reactions can also contribute to more energy-efficient processes. Furthermore, exploring biosynthetic routes, potentially using engineered enzymes, could offer a completely green pathway to this compound and its derivatives.
| Green Chemistry Approach | Application to this compound |
| Use of Green Solvents | Reactions in water, ethanol, or deep eutectic solvents. |
| Reusable Catalysts | Heterogeneous catalysts, magnetic nanoparticles. |
| Alternative Energy Sources | Microwave-assisted and ultrasound-promoted synthesis. |
| Biocatalysis | Enzymatic synthesis and transformations. |
Integration of Advanced Computational Methodologies for Rational Design and Discovery
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and spectral characteristics of this compound. These theoretical insights can guide the rational design of new reactions and novel molecules with desired properties.
Molecular docking studies can be employed to predict the binding affinity of derivatives of this compound with biological targets, thereby accelerating the discovery of new therapeutic agents. Computational screening of virtual libraries of compounds based on this scaffold can help to identify promising candidates for synthesis and biological evaluation. The synergy between computational predictions and experimental validation will be crucial for unlocking the full potential of this and other substituted indoles in various applications.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde?
Answer:
- Reaction Conditions : Use Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce methyl and aldehyde groups. For regioselective methylation, employ Lewis acids (e.g., AlCl₃) under anhydrous conditions (40–60°C) in solvents like dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity >95%. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton) .
Q. How can structural characterization of this compound be validated?
Answer:
- Spectroscopy : ¹H/¹³C NMR for methyl (δ 2.1–2.5 ppm) and aldehyde (δ ~10 ppm) groups. IR confirms C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (C₁₂H₁₃NO, [M+H]⁺ = 188.1075).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Q. What methods are recommended to assess purity and stability?
Answer:
- Stability Tests : Store at –20°C in amber vials to prevent photodegradation. Monitor decomposition via TLC (Rf ~0.4 in ethyl acetate/hexane) over 30 days.
- Purity Metrics : Use melting point analysis (mp ~190–198°C) and HPLC area normalization (>98% pure) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement . ORTEP-3 generates thermal ellipsoid plots to confirm methyl group orientations and planarity of the indole ring .
- Data Interpretation : Compare experimental bond lengths (e.g., C3–CHO: ~1.22 Å) with DFT-optimized geometries. Resolve discrepancies via Hirshfeld surface analysis .
Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. crystallography)?
Answer:
- Dynamic Effects : Rotameric states of the aldehyde group may cause NMR signal splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures.
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
Q. How can reaction mechanisms for methyl group introduction be elucidated?
Answer:
- Isotopic Labeling : Use ¹³C-methyl iodide to track incorporation via ¹³C NMR.
- Kinetic Studies : Monitor reaction progress under varying temperatures and catalyst concentrations. Fit data to Arrhenius or Eyring equations to determine activation parameters .
Q. What methodologies support structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis : Replace methyl groups with halogens or electron-withdrawing substituents. Assess bioactivity (e.g., antimicrobial assays) to correlate substituent effects .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450) and validate with mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
